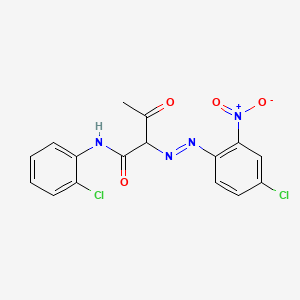

![molecular formula C13H12N2O2 B1360097 N-[(4-硝基苯基)甲基]苯胺 CAS No. 10359-18-9](/img/structure/B1360097.png)

N-[(4-硝基苯基)甲基]苯胺

描述

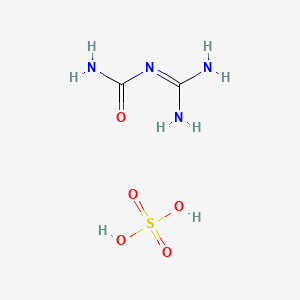

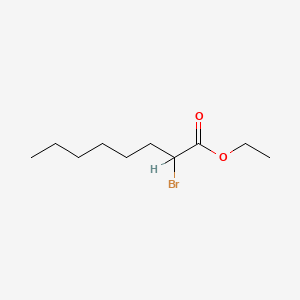

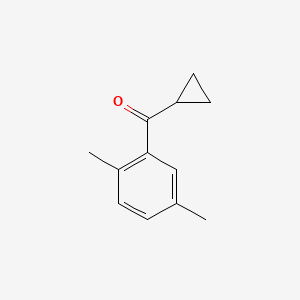

“N-[(4-nitrophenyl)methyl]aniline” is a chemical compound with the molecular formula C13H12N2O2 . It is also known as “4-methyl-N-[(4-nitrophenyl)methyl]aniline” with a molecular weight of 242.27316 . The molecule appears as brownish-yellow prisms with violet reflex (from ethanol) or yellow powder .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . A Schiff base derivative, N,N-dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline, was synthesized and characterized using spectroscopic analyses .

Molecular Structure Analysis

The molecule contains a total of 30 bonds. There are 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), and 1 nitro group (aromatic) .

Chemical Reactions Analysis

The influence of N-methyl-4-nitroaniline on the thermal stability of nitrocellulose was investigated via an isothermal decomposition dynamics research method . N-methyl-4-nitroaniline has a vigorous exothermic reaction with carbaryl sulfate when heated above 167° F .

Physical And Chemical Properties Analysis

“N-[(4-nitrophenyl)methyl]aniline” is easily soluble in acetone and benzene, slightly soluble in ethanol, and insoluble in water . It has a molecular weight of 242.27316 .

科学研究应用

电致变色材料

N-[(4-硝基苯基)甲基]苯胺衍生物已被研究用于电致变色材料。一项研究合成了新型给体-受体系统,包括N-[(4-硝基苯基)甲基]苯胺的衍生物,并发现这些材料适用于近红外区域的电致变色应用,因为它们具有出色的光学对比度、高着色效率和快速切换速度 (Li et al., 2017)。

化学反应的动力学和机理

已对涉及苯胺的反应的动力学和机理进行了研究,包括对N-[(4-硝基苯基)甲基]苯胺的研究。这些研究为反应动力学提供了宝贵的见解,并可以指导更高效的化学过程的设计 (Castro, Gazitúa, & Santos, 2005)。

有机材料的光学性质

已研究了N-[(4-硝基苯基)甲基]苯胺衍生物的光学性质,特别是在合成具有潜在光学应用的席夫碱的背景下。这些研究探讨了光学带隙能量和其他相关性质 (Shili et al., 2020)。

电子摄影中的苯胺衍生物

N-[(4-硝基苯基)甲基]苯胺衍生物已被合成并用于电子摄影中的电子传输材料。这些材料与某些塑料具有高兼容性,并在重复使用中表现出稳定性,表明它们在这一领域具有潜力 (Matsui et al., 1993)。

抗菌活性

已发现N-[(4-硝基苯基)甲基]苯胺的一些衍生物具有抗菌活性。研究已探讨它们的分子稳定性、电荷离域和相互作用,以了解它们的生物应用 (Mini et al., 2020)。

安全和危害

未来方向

The molecule’s structure prompted the evaluation and study of its properties in the field of nonlinear optics (NLO). The assessment of NLO properties is conducted by determining the Egap and employing density functional theory (DFT) quantum chemistry studies . A beneficial, scalable, and efficient methodology for the synthesis of aniline-based triarylmethanes has been established .

属性

IUPAC Name |

N-[(4-nitrophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPIOTHCNQDBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145924 | |

| Record name | Benzenemethanamine, 4-nitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-nitrophenyl)methyl]aniline | |

CAS RN |

10359-18-9 | |

| Record name | 4-Nitro-N-phenylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10359-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-nitro-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC95596 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 4-nitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。